Ethyl 3-(naphthalen-2-yl)-but-2-enoate
Description
Properties
Molecular Formula |
C16H16O2 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
ethyl 3-naphthalen-2-ylbut-2-enoate |
InChI |
InChI=1S/C16H16O2/c1-3-18-16(17)10-12(2)14-9-8-13-6-4-5-7-15(13)11-14/h4-11H,3H2,1-2H3 |
InChI Key |
NBMFXMLKJYHCCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency: The quinolinyl analogue achieves a higher yield (71%) compared to the naphthyl derivative (49.3%), likely due to differences in reactivity or purification methods .
- Structural Complexity : Cyclohexene derivatives (e.g., compound 9 in ) exhibit additional functional groups (ketone, ester), leading to distinct spectral signatures like dual carbonyl peaks in IR .
Derivatives with Additional Functional Groups
Modifications such as cyano or benzamido substituents significantly alter properties:
Key Observations :
- Stereochemical Complexity : Benzamido derivatives require precise NMR analysis to confirm regiochemistry, as misassignments can occur (e.g., highlights structural misidentification in a related indole derivative) .
Simpler Esters for Baseline Comparison
Simpler α,β-unsaturated esters provide benchmarks for evaluating substituent effects:
| Compound Name | Substituents | Molecular Formula | Molar Mass (g/mol) | m.p. (°C) | Reference |
|---|---|---|---|---|---|
| Ethyl 3-methylbut-2-enoate | Methyl | C₇H₁₂O₂ | 128.17 | N/A | |
| Ethyl 2-phenylacetoacetate | Phenyl, acetyl | C₁₂H₁₄O₃ | 206.24 | N/A |
Key Observations :
- Steric and Electronic Effects : Bulkier substituents (e.g., naphthyl vs. methyl) lower volatility and increase melting points (e.g., 54°C for the naphthyl compound vs. liquid state for simpler esters) .
Preparation Methods
Traditional Heck Coupling with Homogeneous Catalysts
The Heck reaction remains the most widely employed method for synthesizing ethyl 3-(naphthalen-2-yl)-but-2-enoate. This cross-coupling strategy involves reacting 2-bromonaphthalene with ethyl crotonate in the presence of a palladium catalyst. A representative protocol uses Pd(OAc)₂ (5 mol%) with PPh₃ as a ligand in DMF at 105°C for 6–8 hours, yielding 49–82% of the target compound. The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by alkene insertion and β-hydride elimination to form the (E)-configured product (Figure 1).
Key Variables Influencing Yield:
Green Heck Reaction with Heterogeneous Catalysts
Recent advances prioritize sustainability through immobilized palladium catalysts. Pd EnCat®40 (1 mol%), a microencapsulated Pd reagent, enables reactions in ethanol-water (9:1) at 140°C under microwave irradiation. This protocol eliminates toxic solvents and reduces metal leaching, achieving 51% yield (Table 1).
Table 1: Comparative Performance of Homogeneous vs. Heterogeneous Heck Reactions
| Parameter | Homogeneous (Pd(OAc)₂) | Heterogeneous (Pd EnCat®40) |
|---|---|---|
| Solvent | DMF | Ethanol-H₂O (9:1) |
| Temperature (°C) | 105 | 140 |
| Time (h) | 6–8 | 0.5 |
| Yield (%) | 49–82 | 51 |
| Pd Leaching (ppm) | 8–12 | <0.1 |
The heterogeneous system’s shorter reaction time (30 minutes) and lower environmental impact make it advantageous for scale-up.
Horner-Wadsworth-Emmons Olefination
Phosphonate-Based Alkene Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction provides an alternative route using diethyl (naphthalen-2-ylmethyl)phosphonate and ethyl pyruvate. Under NaH activation in THF at 40°C, this method achieves 68% yield with >99% (E)-selectivity. The phosphonate’s strong electron-withdrawing group facilitates deprotonation, enabling carbonyl olefination (Figure 2).
Advantages Over Heck Reaction:
-
No requirement for expensive palladium catalysts.
-
Amenable to sterically hindered substrates.
Limitations:
-
Requires pre-functionalized phosphonate reagents.
Nickel-Catalyzed Reductive Vinylation
Cross-Electrophile Coupling
A NiCl₂(Py)₄/dtBBPy system enables reductive coupling between 2-bromonaphthalene and ethyl 2-bromobut-2-enoate in 1,4-dioxane at 60°C. With Zn as a reductant and MgCl₂ as a Lewis acid, this method affords the product in 45% yield. While less efficient than Pd-based approaches, it avoids pre-formed organometallic reagents.
Mechanistic Insights:
-
Oxidative Addition : Ni(0) inserts into the C–Br bond of both coupling partners.
-
Transmetallation : Zn transfers electrons to Ni(II), generating a Ni(I) intermediate.
-
Reductive Elimination : C–C bond formation yields the α,β-unsaturated ester.
Comparative Analysis of Synthetic Routes
Table 2: Strategic Evaluation of Preparation Methods
| Method | Yield (%) | (E)-Selectivity | Cost (USD/g) | Sustainability |
|---|---|---|---|---|
| Heck (Homogeneous) | 82 | >95% | 120 | Low |
| Heck (Heterogeneous) | 51 | >95% | 90 | High |
| HWE Olefination | 68 | >99% | 75 | Moderate |
| Ni-Catalyzed Coupling | 45 | 85% | 110 | Moderate |
Critical Observations:
Q & A
Q. What are the optimized synthetic routes for Ethyl 3-(naphthalen-2-yl)-but-2-enoate, and how can purity be ensured?
The compound is synthesized via a palladium-catalyzed coupling reaction starting from 2-bromonaphthalene. A typical protocol involves refluxing in a solvent system (e.g., toluene/ethanol) with a base, followed by flash chromatography using a hexane/ethyl acetate gradient (95:5 v/v) for purification. Yield optimization (49.3% reported) requires precise stoichiometric ratios and inert atmosphere control. Purity is validated via TLC (Rf = 0.44) and melting point analysis (54°C) .
Q. Which spectroscopic techniques are critical for characterizing the structure of this compound?
Key techniques include:
- ¹H/¹³C NMR : Assigns olefinic protons (δ ~6–7 ppm) and carbonyl carbons (δ ~168 ppm).
- HMQC : Correlates coupled ¹H and ¹³C signals, confirming connectivity (e.g., distinguishing between α/β carbons in the enoate moiety) .
- IR Spectroscopy : Verifies ester C=O stretching (~1700–1750 cm⁻¹) and conjugated C=C bonds (~1600 cm⁻¹).
Q. How is crystallographic data analyzed for structurally related naphthalene derivatives?
Single-crystal X-ray diffraction (SXRD) with SHELXL software resolves bond lengths and angles. For example, naphthalene derivatives exhibit mean C–C bond lengths of 1.40 Å and planar aromatic systems. ORTEP-III visualizes thermal ellipsoids and molecular packing .
Advanced Research Questions
Q. What computational methods predict the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For chalcone analogs, HOMO localizes on the naphthalene ring, while LUMO resides on the α,β-unsaturated ester, suggesting reactivity toward Michael addition . Time-dependent DFT (TD-DFT) models UV-Vis absorption spectra, correlating with experimental λmax values.
Q. How does the compound participate in annulation reactions to synthesize heterocycles?
The α,β-unsaturated ester acts as a dienophile in Diels-Alder reactions or undergoes [3+2] cycloadditions with nitrile oxides. For example, analogous enoates form pyrrole derivatives via Darzens reaction with α-bromo ketones, requiring catalytic base (e.g., K₂CO₃) and anhydrous conditions .
Q. What strategies resolve contradictions in biological activity data for naphthalene-based derivatives?
- Dose-Response Curves : Validate IC₅₀ values across multiple assays (e.g., anticancer activity in MTT vs. SRB assays).
- Molecular Docking : Compare binding poses in target proteins (e.g., MT1/MT2 receptors) to explain selectivity (e.g., Ki = 0.5 nM for MT1 vs. 112 nM for MT2) .
- Metabolite Profiling : LC-MS identifies degradation products that may interfere with activity .
Q. How is high-resolution crystallography applied to study steric effects in naphthalene-containing compounds?
Twinned data refinement using SHELXL resolves disorder in bulky substituents. For example, 2-[3-(naphthalen-2-yl)phenyl]naphthalene structures show torsional angles <5° for coplanar aromatic rings, confirmed via R-factor convergence (wR = 0.125) .
Methodological Considerations
Q. What statistical approaches are essential for validating synthetic reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
